![molecular formula C14H13ClN2O2 B2487288 (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine CAS No. 100716-41-4](/img/structure/B2487288.png)
(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine
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Overview
Description
4-Chloro-2-nitrophenyl)(2-phenylethyl)amine, also known as 4-chloro-α-methylbenzeneethanamine or 4-chloro-α-methylbenzylamine, is a synthetic compound that is used in scientific research. It has a wide range of applications and can be used to study a variety of biochemical and physiological effects.
Scientific Research Applications
- 4Cl2NA’s Role : Grown as a non-centrosymmetric space group organic single crystal, 4Cl2NA demonstrates NLO properties. Researchers have used slow evaporation methods to grow this crystal. It exhibits good macroscopic NLO response due to its highly delocalized π electron system and donor–acceptor π conjugation. The crystal’s second harmonic generation efficiency has been tested using the Kurtz Perry powder method .
- 4Cl2NA Derivatives : Investigating derivatives of 4Cl2NA could reveal potential antiproliferative and antiviral properties. Researchers have synthesized and tested related compounds, such as pyrimidine-derived indole ribonucleosides .
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives : These newly synthesized derivatives have been studied for their pharmacological activities. Understanding their molecular structures and physicochemical properties could contribute to drug development efforts .
Nonlinear Optical (NLO) Materials
Biological Potential
Antimicrobial and Anticancer Drug Development
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine may also interact with various cellular targets.
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine may also influence a range of biochemical pathways, with downstream effects on multiple cellular processes.
Result of Action
Given the potential range of biological activities influenced by related compounds , it’s likely that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine are likely to be influenced by various environmental factors. For instance, the degradation of similar chloronitrophenols has been shown to be faster in non-sterilized soil than sterilized soil , suggesting that microbial activity can influence the environmental fate of these compounds.
properties
IUPAC Name |
4-chloro-2-nitro-N-(2-phenylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-7-13(14(10-12)17(18)19)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHURIYLBVPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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